molecular formula C11H11NO5 B1662001 4-Nitrobenzyl acetoacetate CAS No. 61312-84-3

4-Nitrobenzyl acetoacetate

Cat. No. B1662001
CAS RN: 61312-84-3
M. Wt: 237.21 g/mol
InChI Key: KQPGVCMZXFBYMM-UHFFFAOYSA-N
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Description

4-Nitrobenzyl acetoacetate (NBAA) is an aromatic compound with the molecular formula C11H9NO5 . It is a solid substance and is synthesized from the reaction between 4-nitrobenzyl alcohol and acetoacetate in the presence of an acid catalyst.


Synthesis Analysis

The synthesis of cyanoacetamides, which are similar to acetoacetate esters, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

The chemical reactivity of acetoacetate esters like 4-Nitrobenzyl acetoacetate is significant. They often constitute a core building block in complex medicinal compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

4-Nitrobenzyl acetoacetate is a solid substance .

Safety And Hazards

4-Nitrobenzyl acetoacetate is considered hazardous. It is suspected of causing genetic defects . Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The use of acetoacetate esters as novel low-cost substrates has been explored. An efficient terpenoid production system using pathway-engineered recombinant Escherichia coli has been established. This system uses acetoacetate esters as substrates for the biosynthesis of terpenoids . This could enable the production of useful terpenoids from low-cost substrates, potentially facilitating their commercial production on an industrial scale in the future .

properties

IUPAC Name

(4-nitrophenyl)methyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-8(13)6-11(14)17-7-9-2-4-10(5-3-9)12(15)16/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPGVCMZXFBYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375411
Record name (4-nitrophenyl)methyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzyl acetoacetate

CAS RN

61312-84-3
Record name Butanoic acid, 3-oxo-, (4-nitrophenyl)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61312-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-nitrophenyl)methyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 3-oxo-, (4-nitrophenyl)methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of ethyl acetoacetate (140 g, 1.08 mole) and p-nitrobenzyl alcohol (153 g, 1.00 mole; was washed with diethyl ether prior to use) in toluene (1 L) was slowly distilled, 900 ml of the solvent being collected over a period of 15 hours. After cooling, any insoluble material was removed by filtration over Celite, washed with toluene and evaporated in vacuo to obtain 280 g of a crude oil. This oil was crystallized at 5° C. from diethyl ether (280 ml) to yield 181.55 g (0.766 mole, 76.6% yield) of the title compound as off-white crystals: mp 40°-42° C.; ir (film) νmax : 1740 (ester), 1715 (C=O), 1515 and 1345 (NO2) cm-1 ; 1Hmr (CDCl3) δ: 1.98 (s, impurity), 2.32 (3H, s, CH3), 3.62 (2H, s, --COCH2CO2R), 5.08 (s, impurity), 5.28 (2H, s, --CO2CH2Ar), 7.53 (2H, "d", J=9 Hz, ArH's), and 8.23 ppm (2H, "d", J=9 Hz, ArH's); Rf 0.45 (diethyl ether). An analytical sample was obtained by recrystallization from toluene-hexanes: mp 47°-49° C.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
76.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
CM Clark, JDA Johnson - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… An attempt to hydrolyse ethyl a-4-nitrobenzylacetoacetate to 4-nitrobenzylacetone by methods similar to those described above was unsuccessful. …
Number of citations: 7 pubs.rsc.org
W Butler - 2018 - search.proquest.com
… 1 began with a diazo transfer of 4-nitrobenzyl acetoacetate 9 to form the 4-nitrobenzyl … The product, 4-nitrobenzyl-acetoacetate 7, precipitates out of solution during the addition of …
Number of citations: 0 search.proquest.com
JC Falk - 1964 - search.proquest.com
Negative microfilm received from university64-12,593 FALK, John Carl, 1938-THE DECARBOXYLATIVE CONDENSATION OF ALDEHYDES AND/^-KETO ACIDS. The University of …
Number of citations: 0 search.proquest.com
S Grainger - 1974 - storre.stir.ac.uk
Attention is drawn to the fact that the copyright of this thesis rests with its author. This copy of the thesis has been supplie Page 1 Attention is drawn to the fact that the copyright of this …
Number of citations: 3 www.storre.stir.ac.uk
OA Attanasi, Z Liao, A McKillop… - Journal of the …, 1993 - pubs.rsc.org
1-Amino- and 1,2-diamino-pyrrole derivatives are obtained in high yield by reaction of conjugated azoalkenes with ketones and cyanides containing methylene groups further activated …
Number of citations: 9 pubs.rsc.org

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